Silver hexafluorophosphate

描述

Overview of Silver(I) Salts in Chemical Synthesis

Silver(I) salts are versatile reagents in chemical synthesis, often employed for their ability to facilitate a variety of reactions. nih.gov One of their primary roles is acting as a halide scavenger. rsc.org The strong affinity of the silver(I) cation for halide ions (X⁻) leads to the precipitation of insoluble silver halides (AgX), effectively removing the halide from the reaction mixture. This characteristic is particularly useful in generating catalytically active species from metal halide precursors. nih.govrsc.org

Beyond halide abstraction, silver(I) salts are known to form bimetallic intermediates, especially with palladium, which can be crucial for product formation and selectivity in certain catalytic cycles. nih.govacs.org They are also used as additives in transition-metal-catalyzed C-H activation reactions, where they can play a role in the generation of the active catalyst. rsc.org Common silver salts used in this context include silver carbonate, silver acetate (B1210297), silver triflate, and silver hexafluorophosphate (B91526). nih.gov

Significance of Weakly Coordinating Anions in Chemical Systems

Weakly coordinating anions, sometimes referred to as non-coordinating anions, are large, stable anions that interact weakly with cations. wikipedia.org This property is highly valuable in chemistry as it allows for the isolation and study of highly reactive cationic species that would otherwise be difficult to observe. wikipedia.org By not forming strong bonds with the metal center, these anions help to maintain the catalytic activity of cationic metal complexes. wikipedia.org

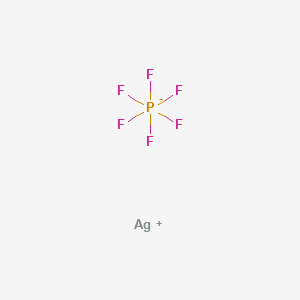

Role of the Hexafluorophosphate Anion (PF₆⁻)

The hexafluorophosphate anion (PF₆⁻) is a prime example of a weakly coordinating anion. wikipedia.org Its octahedral geometry and the delocalization of the negative charge over the six fluorine atoms contribute to its low nucleophilicity and coordinating ability. wikipedia.org This makes it an excellent counterion for stabilizing cationic metal complexes used in a wide range of catalytic applications, including polymerization, hydrogenation, and hydrosilylation. wikipedia.org The PF₆⁻ anion is generally considered to have a lower coordinating tendency than other common weakly coordinating anions like tetrafluoroborate (B81430) (BF₄⁻) and perchlorate (B79767) (ClO₄⁻). wikipedia.org Its use is advantageous in reactions where the anion's interaction with the cationic center needs to be minimized to facilitate the desired chemical transformation. wikipedia.org

Historical Context of Silver Hexafluorophosphate Applications in Research

Historically, this compound has been a key reagent in inorganic and organometallic chemistry. wikipedia.org Its primary and long-standing application is the replacement of halide ligands with the weakly coordinating hexafluorophosphate anion. wikipedia.orgnih.gov This is driven by the precipitation of the corresponding silver halide, a reaction that effectively removes the halide from the system. wikipedia.org This straightforward method has been instrumental in the synthesis of a vast number of cationic metal complexes, enabling the exploration of their reactivity and catalytic potential.

Scope and Objectives of the Research Outline

This article provides a comprehensive overview of the chemical compound this compound. It will detail its synthesis, physical and chemical properties, and its diverse applications in academic research. The objective is to present a thorough and scientifically accurate resource focused solely on the specified aspects of this compound, based on established research findings.

属性

IUPAC Name |

silver;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ag.F6P/c;1-7(2,3,4,5)6/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCQBROMTFBBDHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[P-](F)(F)(F)(F)F.[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AgPF6, AgF6P | |

| Record name | silver hexafluorophosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silver_hexafluorophosphate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70885326 | |

| Record name | Silver hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70885326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.832 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26042-63-7 | |

| Record name | Silver hexafluorophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26042-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphate(1-), hexafluoro-, silver(1+) (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026042637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphate(1-), hexafluoro-, silver(1+) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silver hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70885326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silver (I) hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.101 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies for Silver Hexafluorophosphate and Its Derivatives

Refined Synthetic Routes for Silver Hexafluorophosphate (B91526)

Metathetic Reactions with Ammonium (B1175870) Hexafluorophosphate

A significant and efficient method for synthesizing silver hexafluorophosphate (AgPF₆) involves a metathetic reaction between silver nitrate (B79036) (AgNO₃) and ammonium hexafluorophosphate (NH₄PF₆). tandfonline.comtandfonline.comsci-hub.se This single-step process, typically conducted at room temperature in an acetonitrile (B52724) medium, offers a straightforward route to obtaining high-purity AgPF₆ in good yields. tandfonline.comtandfonline.comsci-hub.seresearchgate.netscispace.com

AgNO₃ + NH₄PF₆ → AgPF₆ + NH₄NO₃

This method is advantageous due to its simplicity, mild reaction conditions, and the high purity of the resulting this compound. tandfonline.comtandfonline.comsci-hub.se The use of acetonitrile as a solvent is crucial as it effectively dissolves the reactants while allowing for the precipitation of the ammonium nitrate byproduct. tandfonline.comsci-hub.se

Considerations for Purity and Yield in Synthesis

Achieving high purity and yield in the synthesis of this compound is paramount for its subsequent applications. The metathetic reaction involving ammonium hexafluorophosphate is noted for producing salts of high purity. tandfonline.comtandfonline.comsci-hub.seresearchgate.net To ensure the quality of the final product, several factors must be carefully controlled.

The purity of the starting materials, silver nitrate and ammonium hexafluorophosphate, directly impacts the purity of the final product. The reaction should be carried out under an inert atmosphere, such as nitrogen, to prevent the introduction of moisture and other atmospheric contaminants, as this compound is known to be hygroscopic. tandfonline.comsci-hub.se The precipitation of ammonium nitrate is a key step in the purification process, and its efficient removal through filtration is essential. tandfonline.comsci-hub.se Washing the precipitate with additional acetonitrile helps to recover any occluded product, thereby maximizing the yield. tandfonline.comsci-hub.se Finally, the isolated this compound should be stored away from light in a dry environment, often in amber-colored bottles under a nitrogen atmosphere, to prevent decomposition. sci-hub.se Commercially available this compound typically ranges in purity from 98% to over 99.0%. tcichemicals.com

Synthesis of Silver(I)-N-Heterocyclic Carbene (NHC) Complexes Utilizing AgPF₆

This compound serves as a crucial precursor in the synthesis of various silver(I)-N-heterocyclic carbene (NHC) complexes. These complexes have garnered significant interest due to their applications in catalysis, materials science, and medicinal chemistry. nih.gov The hexafluorophosphate anion is considered non-coordinating, which makes AgPF₆ an excellent source of Ag(I) ions for complexation with NHC ligands. osti.gov

Reaction Conditions and Ligand Design for NHC Complexation

The synthesis of Ag(I)-NHC complexes from AgPF₆ typically involves the reaction of an imidazolium (B1220033) salt, the precursor to the NHC ligand, with a silver source in the presence of a base. A common method involves the in situ deprotonation of the imidazolium salt using a silver base like silver(I) oxide (Ag₂O), followed by the addition of AgPF₆ for anion exchange. mdpi.comacs.orgresearchgate.net The reaction of the imidazolium hexafluorophosphate salt directly with Ag₂O under basic phase transfer catalysis conditions has also been reported to yield the desired [Ag(NHC)₂]PF₆ complex. acs.org

The design of the NHC ligand plays a critical role in determining the structure and properties of the resulting silver complex. nih.govacs.orgrsc.org The substituents on the nitrogen atoms of the imidazole (B134444) or benzimidazole (B57391) ring influence the steric and electronic properties of the NHC, which in turn affect the stability and reactivity of the Ag(I)-NHC complex. nih.govacs.org For instance, bulky substituents can be used to create specific coordination environments around the silver center. acs.org The design of ditopic NHC ligands, which contain two carbene moieties, allows for the assembly of polynuclear silver complexes and supramolecular architectures. acs.org

| Ligand Type | Silver Source | Key Feature |

| Imidazolium Salts | Ag₂O, AgPF₆ | In situ deprotonation and anion exchange. mdpi.comacs.orgresearchgate.net |

| Ditopic NHC Ligands | Silver Triflate | Assembly of supramolecular architectures. acs.org |

| Caffeine-derived Imidazolium Salts | Ag₂O | Formation of water-soluble complexes. mdpi.comresearchgate.net |

Counterion Exchange Strategies in NHC Complex Synthesis

Counterion exchange, or metathesis, is a fundamental strategy in the synthesis of Ag(I)-NHC complexes to introduce the hexafluorophosphate anion. mdpi.commdpi.comrsc.org This is often necessary when the initial synthesis of the Ag(I)-NHC complex utilizes a different silver salt, such as silver acetate (B1210297) or silver oxide, which results in a complex with a coordinating anion. mdpi.commdpi.com

A common approach involves the initial synthesis of an Ag(I)-NHC complex with a halide or acetate counterion, followed by reaction with a hexafluorophosphate salt, such as potassium hexafluorophosphate (KPF₆) or ammonium hexafluorophosphate (NH₄PF₆). mdpi.comresearchgate.net The driving force for this exchange is often the precipitation of the less soluble salt, for example, potassium acetate, from the reaction mixture. For instance, silver-NHC complexes have been synthesized via the reaction of NHC ligands with silver(I) oxide, followed by counter anion exchange with potassium hexafluorophosphate. mdpi.com Similarly, the reaction of imidazolium salts with silver oxide followed by metathesis with KPF₆ has been employed to form mononuclear silver(I)-NHC complexes. researchgate.net

Preparation of Supramolecular Ag(I) Complexes and Coordination Networks

This compound is a valuable reagent in supramolecular chemistry for the construction of intricate Ag(I) complexes and coordination networks. osti.govacs.orgnih.govnih.govgla.ac.ukgla.ac.ukirb.hrsigmaaldrich.com The non-coordinating nature of the PF₆⁻ anion is key, as it allows the ligand and the metal center to direct the assembly of the final architecture without interference from the counterion. osti.gov

The self-assembly process involves combining AgPF₆ with multitopic ligands containing donor atoms like nitrogen. acs.orgnih.govgla.ac.ukirb.hr The geometry and connectivity of the resulting network are dictated by the coordination preferences of the silver(I) ion and the structure of the organic ligand. acs.orggla.ac.uk For example, the reaction of 3,3'-dicyanodiphenylacetylene (B15396279) with AgPF₆ results in the formation of 2-fold interpenetrated sheet structures. acs.org In contrast, using a silver salt with a more coordinating anion like triflate can lead to different network topologies. acs.org

The choice of solvent can also influence the final structure. acs.org Researchers have successfully prepared a variety of supramolecular structures, including discrete metallacyclic dications, one-dimensional chains, and more complex three-dimensional networks, by carefully selecting the ligands and reaction conditions with AgPF₆. acs.orgnih.govgla.ac.ukgla.ac.uk For instance, the reaction of m-phenylene linked bis(pyrazolyl)methane ligands with AgPF₆ affords discrete, metallacyclic dications, while p-phenylene-linked analogues form acyclic, cationic coordination polymers. gla.ac.uk

| Ligand | Resulting Structure with AgPF₆ | Reference |

| 3,3'-Dicyanodiphenylacetylene | 2-fold interpenetrated sheets | acs.org |

| m-phenylene linked bis(pyrazolyl)methane | Discrete metallacyclic dications | gla.ac.uk |

| p-phenylene linked bis(pyrazolyl)methane | Acyclic, cationic coordination polymers | gla.ac.uk |

| Aza-oxa macrocyclic Schiff base | 1D polymeric chains | irb.hr |

Anion-Dependent Coordination Polymer Formation

The formation and resulting structure of coordination polymers involving silver(I) ions are profoundly influenced by the nature of the counter-anion. This compound (AgPF₆) is instrumental in this field of crystal engineering due to the specific properties of the hexafluorophosphate (PF₆⁻) anion. The PF₆⁻ anion is characterized as weakly coordinating or non-coordinating because of its large size and delocalized negative charge. stackexchange.com This characteristic often prevents it from directly bonding to the silver(I) center in the resulting polymer. acs.org Instead, the PF₆⁻ anions typically occupy spaces within the crystal lattice, such as channels or voids between cationic polymer frameworks, where they are held by weaker van der Waals or electrostatic interactions. researchgate.netresearchgate.netmdpi.com

The choice of anion can lead to dramatically different supramolecular architectures, even when the same metal ion and organic ligand are used. For instance:

When reacted with the ligand 2,2',3''-tripyridylamine (tpa), AgPF₆ forms a ribbon-like coordination polymer where the PF₆⁻ anion is uncoordinated. In contrast, using silver triflate (AgOTf) results in a similar ribbon structure, but with the triflate anion directly bonded to the silver center. acs.org

With a thiacalix acs.orgarene-based 'basket' ligand, AgPF₆ facilitates the formation of a complex three-dimensional (3-D) framework. researchgate.netresearchgate.net However, when silver perchlorate (B79767) (AgClO₄) is used with the same ligand, a two-dimensional (2-D) square-grid network is produced. researchgate.netresearchgate.net

Similarly, reactions with the flexible ligand thiacalix acs.org-bis-monothiacrown-5 and AgPF₆ yield an anion-uncoordinated 2-D polymer with a honeycomb topology. researchgate.netrsc.org Using silver trifluoroacetate (B77799) (AgCF₃CO₂) under similar conditions produces an anion-coordinated 2-D network. researchgate.netrsc.org

This anion-dependent structural diversity underscores the critical role of the counter-anion as a structure-directing agent in the synthesis of coordination polymers.

Table 1: Influence of Anion on Silver(I) Coordination Polymer Structure

| Ligand | Silver Salt | Anion Coordination | Resulting Polymer Structure | Reference(s) |

|---|---|---|---|---|

| 2,2',3''-tripyridylamine (tpa) | AgPF₆ | Non-coordinating | 1-D Ribbon-like chain | acs.org |

| 2,2',3''-tripyridylamine (tpa) | AgOTf | Coordinating | 1-D Ribbon-like chain | acs.org |

| Thiacalix acs.orgarene 'basket' | AgPF₆ | Non-coordinating | 3-D Multichannel framework | researchgate.netresearchgate.net |

| Thiacalix acs.orgarene 'basket' | AgClO₄ | Coordinating (bridging) | 2-D Square-grid network | researchgate.net |

| Thiacalix acs.org-bis-monothiacrown-5 | AgPF₆ | Non-coordinating | 2-D Honeycomb (hcb) topology | researchgate.netrsc.org |

| Thiacalix acs.org-bis-monothiacrown-5 | AgCF₃CO₂ | Coordinating | 2-D Honeycomb topology | researchgate.netrsc.org |

| 3,3'-dicyanodiphenylacetylene | AgPF₆ | Non-coordinating | 2-fold Interpenetrated sheet | acs.org |

Role of Ligand Structure in Network Topology

Alongside the anion, the structure of the organic ligand is a fundamental determinant of the final network topology in silver(I) coordination polymers. The geometric and chemical information encoded within a ligand—such as its flexibility, the number and type of donor sites, and steric properties—directs the assembly of the supramolecular architecture. acs.orgresearchgate.netpnas.org

Ligand flexibility plays a crucial role. Flexible ligands can adopt multiple conformations, allowing for the formation of diverse structural motifs and dimensionalities under slightly different synthetic conditions. acs.org For example, a flexible thioether pyrazine (B50134) ligand reacts with AgPF₆ to form a 1-D twisted ladder-like polymer in the presence of benzene, but yields a 2-D undulating sheet structure when crystallized from a different solvent mixture. acs.org In contrast, rigid multitopic ligands offer more predictable control over the network geometry, acting as defined struts to construct specific and robust frameworks. pnas.orgosti.gov

The nature and arrangement of donor atoms are also critical. Multimodal ligands, which contain chemically distinct binding sites (e.g., both chelating and monodentate sites), can be exploited to generate novel and complex topologies by influencing the geometric arrangement of the silver(I) centers. pnas.org The conformation of the ligand within the polymer is also key; with 3,3'-dicyanodiphenylacetylene, the ligand adopts a cisoid conformation with AgPF₆ to form an interpenetrated sheet, but a transoid conformation with silver triflate, leading to a different, non-interpenetrated structure. acs.org

Furthermore, steric hindrance on the ligand can significantly impact the final structure. A study using cis-bis-nitrile ligands with increasingly bulky oxa-bowl spacers demonstrated that steric demands directly influence the topology of the resulting silver coordination polymers, with AgPF₆ yielding a 1-D ladder-type structure with the bulkiest ligand. researchgate.net

Self-Assembly Processes Involving AgPF₆

Self-assembly is a process where individual molecular components spontaneously organize into larger, well-defined structures through non-covalent interactions. nih.govyoutube.com In supramolecular chemistry, this compound is a valuable component for coordination-driven self-assembly, where the formation of coordination bonds between the silver(I) ion and nitrogen- or sulfur-containing ligands directs the construction of complex, discrete architectures such as metallacycles, helicates, and cages. scielo.brnih.gov

The weakly coordinating nature of the PF₆⁻ anion is paramount in these processes. acs.org It acts as a spectator, providing charge balance without competing with the organic ligands for coordination sites on the silver(I) ion. This allows the programmed assembly information contained within the ligands to be expressed fully, leading to high-fidelity formation of the desired supramolecular product. acs.org

Notable examples of self-assembly involving AgPF₆ include:

The reaction of a chiral α,α'-bis(pinene-2,2'-bipyridyl)-p-xylene ligand with AgPF₆ in an acetonitrile/chloroform mixture results in the spontaneous and stereospecific formation of a circular, single-stranded helicate. scielo.br

Hexagonal metallacycles have been synthesized via the self-assembly of flexible pyridyl-donor ligands and AgPF₆. The precipitation of these highly ordered structures from solution drives the reaction to completion, affording high yields. nih.gov

The formation of multinuclear sandwich complexes can be achieved through the self-assembly of hexatopic ligands and silver salts. The presence of a weakly coordinating anion like PF₆⁻ is crucial for the successful formation of the desired product, as more coordinating anions can interfere with the assembly process. acs.org

Generation of Reactive Intermediates Using this compound

This compound is a key reagent in synthetic chemistry for the generation of reactive cationic species, particularly in the fields of organometallic and coordination chemistry. wikipedia.org Its utility stems from its ability to facilitate the creation of coordinatively unsaturated or solvent-stabilized metal centers that can then participate in further reactions.

Abstraction of Halide Ligands Driven by Silver Halide Precipitation

A principal application of AgPF₆ is the abstraction of halide ligands (Cl⁻, Br⁻, I⁻) from metal complexes. wikipedia.orgchemrxiv.org This reaction is a powerful and widely used synthetic method driven by a strong thermodynamic driving force: the precipitation of highly insoluble silver halides (AgX). wikipedia.org

The mechanism involves the high affinity of the "soft" Lewis acidic silver(I) cation for "soft" halide anions. When AgPF₆ is introduced to a solution containing a metal-halide complex (M-X), the silver ion coordinates to the halide ligand, weakening the M-X bond and facilitating its cleavage. researchgate.net The subsequent formation and precipitation of the corresponding silver halide (e.g., AgCl, AgBr) effectively removes the halide from the solution phase. wikipedia.orgchemrxiv.org

According to Le Châtelier's principle, this removal of a product from the equilibrium shifts the reaction to completion. The halide ligand on the original metal complex is replaced by the very weakly coordinating PF₆⁻ anion, or more commonly, by a molecule of a coordinating solvent such as acetonitrile (CH₃CN) or tetrahydrofuran (B95107) (THF). wikipedia.orgsmolecule.com This generates a cationic metal complex with a labile solvent ligand, creating a reactive, electrophilic site primed for catalysis or further functionalization. chemrxiv.orgsmolecule.com

A classic illustration of this process is the synthesis of cationic metal carbonyl complexes: wikipedia.org

AgPF₆ + Re(CO)₅Br + CH₃CN → AgBr(s)↓ + [Re(CO)₅(CH₃CN)]⁺PF₆⁻

This halide abstraction strategy is fundamental in the synthesis of a wide array of cationic catalysts and reactive intermediates for applications ranging from polymerization to cross-coupling reactions. chemrxiv.orgtesisenred.net

Table 2: Compound Names Mentioned in Article

| Compound Name | Chemical Formula |

|---|---|

| This compound | AgPF₆ |

| Silver trifluoroacetate | AgCF₃CO₂ |

| Silver trifluoromethanesulfonate | AgCF₃SO₃ (AgOTf) |

| Silver perchlorate | AgClO₄ |

| Silver nitrate | AgNO₃ |

| Silver bromide | AgBr |

| Acetonitrile | CH₃CN |

| Benzene | C₆H₆ |

| Tetrahydrofuran | C₄H₈O |

| Rhenium pentacarbonyl bromide | Re(CO)₅Br |

Iii. Mechanistic Investigations of Silver Hexafluorophosphate in Catalysis

Catalytic Pathways Mediated by Silver Hexafluorophosphate (B91526)

The catalytic activity of silver hexafluorophosphate is centered on the ability of the Ag(I) ion to act as a soft Lewis acid, showing a strong affinity for π-systems like alkenes and alkynes (alkynophilicity) nsf.govrsc.org. This interaction polarizes the substrate, making it susceptible to nucleophilic attack. The weakly coordinating hexafluorophosphate (PF₆⁻) anion is crucial, as it does not bind strongly to the silver center, leaving a coordination site available for the substrate to bind and become activated beilstein-journals.org.

Silver(I) complexes are capable of catalyzing the transfer hydrogenation of aldehydes to primary alcohols. While detailed mechanistic studies specifically employing this compound are not abundant, the general pathway can be inferred from related silver-catalyzed systems, such as those using silver(I) fluoride (B91410) with phosphine (B1218219) ligands rsc.org.

The process is a type of reduction where a hydrogen donor, often formic acid in combination with a base like diisopropylethylamine (DIPEA) or an alcohol like 2-propanol with a base, provides the hydrogen atoms rsc.orgrsc.org. The catalytic cycle is believed to involve the following key steps:

Formation of a Silver Hydride Species: The silver(I) catalyst reacts with the hydrogen source to form an active silver hydride intermediate. In transfer hydrogenation, this step involves the coordination and subsequent decomposition of the hydrogen donor.

Coordination of the Aldehyde: The carbonyl oxygen of the aldehyde coordinates to the Lewis acidic silver(I) center of the catalyst complex. This coordination polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon.

Hydride Transfer: The hydride from the silver complex is transferred to the activated carbonyl carbon. This is typically the rate-determining step.

Product Release: The resulting silver alkoxide is protonated by a proton source in the medium (e.g., the conjugate acid of the base used), releasing the primary alcohol product and regenerating the active silver catalyst for the next cycle rsc.orgscholarsportal.info.

This catalytic hydrogenation is a valuable method for the selective reduction of aldehydes, often tolerating other reducible functional groups rsc.org.

Table 1: Representative Silver-Catalyzed Transfer Hydrogenation of Aldehydes

| Aldehyde Substrate | Catalyst System | Hydrogen Source | Product | Reference |

| Aromatic Aldehydes | AgF-SPhos complex / CsF | HCOOH / DIPEA / H₂O | Primary Alcohol | rsc.org |

| Aliphatic Aldehydes | AgF-SPhos complex / CsF | HCOOH / DIPEA / H₂O | Primary Alcohol | rsc.org |

| Various Aldehydes & Ketones | (POCNH)NiBr / KOtBu | 2-Propanol | Corresponding Alcohol | rsc.org |

This compound has been explicitly identified as an effective catalyst precursor in the enantioselective sulfimidation of sulfides. This reaction involves the transfer of a nitrene group to a sulfide (B99878) to form a sulfimide (B8482401) researchgate.netuni-regensburg.denih.gov. The mechanism relies on a sophisticated interplay between the silver catalyst, a chiral ligand, and an achiral co-ligand researchgate.netuni-regensburg.de.

A study on the enantioselective sulfimidation of 3-thiosubstituted 2-quinolones utilized a catalytic system generated from AgPF₆, a chiral phenanthroline ligand, and an achiral 1,10-phenanthroline (B135089) co-ligand researchgate.netresearchgate.net. The proposed catalytic pathway is as follows:

Formation of the Active Catalyst: In solution, AgPF₆, the chiral ligand, and the achiral 1,10-phenanthroline form a dynamic equilibrium of complexes. ESI-MS analysis supports the formation of a key heteroleptic silver complex, where the silver cation is bound to one molecule of the chiral ligand and one molecule of the achiral co-ligand researchgate.net.

Substrate Binding: The substrate, a sulfide, coordinates to the active silver complex. In the studied case, the chiral ligand possesses a hydrogen-bonding site that pre-coordinates the substrate, orienting one of the two enantiotopic lone pairs of the sulfur atom toward the reactive center researchgate.netuni-regensburg.de.

Nitrene Transfer: A nitrene source, such as PhI=NNs (where Ns is a para-nitrosulfonyl group), delivers the nitrene moiety. The nitrene coordinates to the silver center, forming a reactive silver-nitrene intermediate.

Enantioselective Attack: The oriented lone pair of the sulfur atom attacks the electrophilic nitrogen of the silver-nitrene species. DFT calculations and Hammett analysis support a transition state with a buildup of positive charge on the sulfur atom researchgate.netuni-regensburg.de. This directed attack ensures high enantioselectivity.

Product Release and Catalyst Regeneration: The resulting sulfimide product dissociates from the complex, regenerating the active silver catalyst to continue the cycle researchgate.net.

Table 2: Key Components in AgPF₆-Catalyzed Enantioselective Sulfimidation

| Component | Role in Catalytic Cycle | Supporting Evidence | Reference |

| AgPF₆ | Silver(I) source for the active catalyst | Used in the experimental procedure that yielded high enantioselectivity | researchgate.netresearchgate.net |

| Chiral Phenanthroline Ligand | Induces enantioselectivity via hydrogen bonding and steric guidance | High ee% achieved; ligand design is crucial for success | researchgate.netuni-regensburg.denih.gov |

| 1,10-Phenanthroline (Co-ligand) | Forms a heteroleptic active catalyst | Postulated based on mechanistic evidence and ESI-MS analysis | researchgate.net |

| PhI=NNs | Stoichiometric nitrene source | Reactant that provides the imido group for the sulfimide product | researchgate.netnih.gov |

The addition of carboxylic acids across the carbon-carbon triple bond of alkynes, known as hydroacyloxylation, is effectively catalyzed by silver(I) salts. The superior affinity of silver(I) for alkynes (alkynophilicity) is key to this transformation, leading to the formation of enol esters rsc.orgnii.ac.jp. While various silver salts can be used, systems involving AgPF₆ often see it used as a co-catalyst to generate a more active cationic catalyst from a precursor, for instance, in gold-catalyzed reactions acs.orgmdpi.com.

A general mechanism for silver-catalyzed hydroacyloxylation proceeds via the following steps:

Alkyne Activation: The silver(I) cation coordinates to the alkyne's π-system. This coordination polarizes the triple bond, making it more electrophilic and susceptible to nucleophilic attack rsc.orgnii.ac.jp.

Nucleophilic Attack: A molecule of carboxylic acid acts as the nucleophile. One of the lone pairs on the carboxylic oxygen attacks one of the alkyne carbons. This attack typically occurs in an anti-fashion relative to the silver catalyst nii.ac.jp. This step forms a vinyl-silver intermediate.

Protonolysis: The vinyl-silver intermediate is then protonated, usually by another molecule of the carboxylic acid acting as a proton source. This step cleaves the carbon-silver bond and forms the final enol ester product.

Catalyst Regeneration: The protonolysis step releases the silver(I) catalyst, allowing it to re-enter the catalytic cycle nii.ac.jp.

In many cases, this reaction proceeds with high regio- and stereoselectivity, typically yielding (Z)-enol esters from internal alkynes nii.ac.jp.

This compound is a component of catalytic systems used for the direct carboxylation of terminal alkynes with carbon dioxide (CO₂), a reaction that provides access to valuable propiolic acids researchgate.net. The active catalysts are often N-heterocyclic carbene (NHC)-silver complexes, which can be prepared from silver sources like AgPF₆ researchgate.net.

The proposed mechanism for this transformation involves the following key stages:

Alkyne Coordination and Deprotonation: The terminal alkyne first coordinates to the cationic silver-NHC complex. In the presence of a base, such as cesium carbonate (Cs₂CO₃), the acidic terminal C(sp)-H bond is deprotonated to form a silver acetylide intermediate researchgate.net. The base plays a crucial role in this activation step.

CO₂ Interaction and Insertion: The silver acetylide intermediate then interacts with a molecule of carbon dioxide. The nucleophilic acetylenic carbon attacks the electrophilic carbon of CO₂, leading to the insertion of CO₂ into the carbon-silver bond. This forms a silver carboxylate species researchgate.net.

Protonation and Product Formation: The final step is the protonation of the silver carboxylate, typically facilitated by an acidic species generated from the base and CO₂ (e.g., CsHCO₃). This releases the propiolic acid product and regenerates the silver-NHC catalyst researchgate.net.

This process is significant as it utilizes CO₂ as a renewable C1 feedstock under relatively mild conditions researchgate.net.

Table 3: Proposed Mechanistic Steps for Carboxylation of Terminal Alkynes

| Step | Intermediate/Process | Role of Silver Catalyst | Reference |

| 1 | Coordination of alkyne to Ag(I)-NHC complex | Lewis acid activation of the C-C triple bond | researchgate.net |

| 2 | Deprotonation to form silver acetylide | Stabilization of the acetylide anion | researchgate.net |

| 3 | Insertion of CO₂ into C-Ag bond | Facilitates nucleophilic attack on CO₂ | researchgate.net |

| 4 | Protonation to yield propiolic acid | Catalyst is regenerated for the next cycle | researchgate.net |

Silver-catalyzed propargylation reactions involve the substitution of a leaving group at a propargylic position with a nucleophile. This compound has been noted for its role in these reactions, sometimes imparting higher enantioselectivity compared to other silver salts, albeit occasionally with lower reactivity acs.org.

The general mechanistic pathway is believed to proceed through a cationic intermediate:

Activation of the Propargylic Substrate: The reaction typically starts with a propargylic alcohol or ester. The silver(I) ion coordinates to the alkyne π-bond and/or the oxygen of the leaving group (e.g., hydroxyl or acetate). This coordination facilitates the departure of the leaving group.

Formation of a Propargyl Cation: The departure of the leaving group generates a resonance-stabilized propargyl cation. This cation can also be represented as an allenyl carbocation. The stability of this intermediate is crucial for the reaction to proceed nsf.govresearchgate.net.

Nucleophilic Attack: A nucleophile (e.g., alcohols, arenes, sulfonamides) attacks the electrophilic carbocation. The attack can occur at either the propargylic or allenic position, leading to different potential products, although propargyl compounds are often the major products nsf.govresearchgate.net.

Deprotonation/Catalyst Release: A final deprotonation step, if necessary, yields the final propargylated product and regenerates the silver catalyst.

This method allows for the direct formation of C-C, C-O, and C-N bonds at the propargylic position under mild conditions nsf.govresearchgate.net.

A recently developed silver(I)-mediated electrophilic methylcyclization of alkenes provides a synthetic method that mimics the reactivity of natural methyltransferase-cyclase enzymes researchgate.net. This reaction constructs complex methylated cyclic structures from acyclic alkene precursors.

Computational and experimental studies support a stepwise cationic pathway:

Generation of an Electrophilic Methylating Agent: The silver(I) ion, which can be sourced from salts like AgPF₆, complexes with an electrophilic methyl source, such as methyl iodide. This complexation generates a highly electrophilic species, effectively a carrier for a "CH₃⁺" equivalent researchgate.net.

Rate-Limiting Methyl Transfer: The alkene substrate attacks the electrophilic methyl group in an Sₙ2-type mechanism. This methyl transfer to the alkene double bond is the rate-limiting step and forms a tertiary carbocation intermediate researchgate.net.

Cationic Cyclization: The newly formed carbocation is positioned to be attacked intramolecularly by another nucleophilic part of the molecule, typically an arene or another double bond. This cyclization step forms the new ring system.

Termination/Rearomatization: The final step involves the loss of a proton to quench the positive charge, often leading to the rearomatization of an arene ring if it acted as the nucleophile. This yields the final methylated cyclic product and regenerates the active silver species researchgate.net.

This methodology is notable for its ability to create complex bi-, tri-, and spirocyclic compounds, including heterocycles, from readily available reagents researchgate.net.

Role of the Hexafluorophosphate Anion in Stabilizing Reactive Metal Centers

The effectiveness of this compound (AgPF₆) in catalysis is deeply rooted in the properties of its hexafluorophosphate (PF₆⁻) anion. The PF₆⁻ anion is classified as weakly coordinating, meaning it forms very weak interactions with metal cations. wikipedia.orgresearchgate.net This characteristic is crucial for generating catalytically active species. In many organometallic reactions, AgPF₆ is used to abstract halide ligands (like chloride, Cl⁻) from a metal complex. This process is driven by the formation and precipitation of a silver halide (e.g., AgCl), which is insoluble in most organic solvents. wikipedia.orgcloudfront.net

Once the halide is removed, a cationic metal center is left behind. The weakly coordinating nature of the hexafluorophosphate anion is vital at this stage. Because it does not bind strongly to the newly formed cationic metal center, it leaves the center coordinatively unsaturated and highly electrophilic. wikipedia.org This high degree of reactivity is often essential for the metal complex to activate substrates and participate in a catalytic cycle. The large size and delocalized negative charge of the PF₆⁻ anion contribute to its poor coordinating ability, ensuring it does not compete with reactant molecules for a position on the catalyst. researchgate.net In essence, the hexafluorophosphate anion serves as a temporary, non-interfering counterion that maintains charge balance while stabilizing a highly reactive metal center. wikipedia.orgrsc.org

Compared to other silver salts like silver nitrate (B79036) (AgNO₃), this compound is often superior in applications requiring a truly non-coordinating anion. The nitrate anion (NO₃⁻) is more Lewis basic and can act as an interfering ligand, binding to the metal center and reducing its catalytic activity. wikipedia.org

Ligand Effects on Catalytic Performance and Selectivity

While the hexafluorophosphate anion creates the necessary reactive cationic center, the ligands bound to that metal dictate the catalyst's performance and selectivity. acs.org Ligands are organic molecules that coordinate to the metal, and by systematically changing their structure, chemists can fine-tune a catalyst's behavior for a specific reaction. rsc.org

The steric (size and shape) and electronic (electron-donating or electron-withdrawing) properties of ligands are the primary tools for this tuning. nih.gov

Steric Effects: Bulky ligands can block certain pathways for substrate approach, leading to high regioselectivity (control over where a reaction occurs on a molecule).

Electronic Effects: Electron-donating ligands can increase the electron density at the metal center, which can be advantageous for certain steps in a catalytic cycle, such as oxidative addition. Conversely, electron-withdrawing ligands enhance the metal's electrophilicity, making it more reactive toward electron-rich substrates. nih.govacs.org

Chirality: Chiral ligands are instrumental in asymmetric catalysis, where the goal is to produce one enantiomer (a non-superimposable mirror-image molecule) of a product over the other. A chiral ligand creates a chiral environment around the metal center, which can differentiate between the two faces of a prochiral substrate, leading to high enantioselectivity. nsf.govtandfonline.comrsc.org Silver catalysts combined with various chiral ligands, such as those based on phosphines or N-heterocyclic carbenes (NHCs), have been successfully used in a wide range of enantioselective transformations. nsf.govrsc.orgrsc.orgnih.gov

The synergy between the non-coordinating hexafluorophosphate anion and the carefully chosen ligand framework allows for a modular approach to catalyst design, enabling the optimization of both reactivity and selectivity. acs.orgnih.gov

| Ligand Property | Influence on Catalysis | Example Application |

| Chirality | Creates a stereochemically defined environment around the metal, enabling the preferential formation of one enantiomer. | Asymmetric [3+2] cycloadditions, propargylic aminations. tandfonline.comnih.gov |

| Steric Bulk | Controls substrate access to the catalytic site, influencing regioselectivity and preventing side reactions. | Hydroformylation, cycloisomerization reactions. nih.gov |

| Electronic Nature (Donating/Withdrawing) | Modulates the electron density and electrophilicity of the metal center, affecting its reactivity and the rate of catalytic steps. | Transfer hydrogenation, C-H activation. nih.govacs.org |

Oxidative Properties and By-product Formation (e.g., Metallic Silver)

Beyond its role in halide abstraction, silver(I) hexafluorophosphate can also act as an oxidant in chemical reactions. wikipedia.org In such cases, the Ag(I) ion accepts an electron from another species, becoming reduced to metallic silver (Ag(0)). wikipedia.orgchemicalbook.com This can be a fundamental step in the catalytic cycle or an undesirable side reaction leading to catalyst deactivation. acs.orgcatalysis.blog

An example of its oxidative power is the reaction with ferrocene, where AgPF₆ oxidizes the iron center and produces metallic silver as a by-product. wikipedia.org The formation of a visible silver mirror on the reaction flask is a common indicator that Ag(I) has been reduced to Ag(0). acs.orgresearchgate.net

In some catalytic processes, this reduction is a desired outcome that initiates the main reaction. However, in many other systems, the formation of metallic silver represents a deactivation pathway. researchgate.net The aggregation of neutral silver atoms into nanoparticles or bulk metal removes the soluble, catalytically active Ag(I) species from the reaction medium. mdpi.com The stability of the silver catalyst and its susceptibility to reduction can be influenced by factors such as the ligands, solvent, and the presence of any reducing agents in the reaction mixture. nih.gov Therefore, controlling the redox chemistry of the silver center is critical for maintaining catalytic activity and achieving high efficiency in reactions utilizing this compound. acs.org

Structural Characterization of Silver(I) Hexafluorophosphate Complexes

The structural elucidation of silver(I) hexafluorophosphate complexes through single-crystal X-ray diffraction has provided profound insights into their molecular architecture. These studies reveal a fascinating interplay of coordination geometries, bond parameters, and intermolecular forces that govern the assembly of these compounds in the solid state.

The coordination geometry around the silver(I) center in its hexafluorophosphate complexes is highly dependent on the nature of the coordinating ligands. While a linear two-coordination is frequently observed, trigonal planar and tetrahedral geometries are also common. researchgate.net

In a complex with 2-(4-pyridyl)imidazole, silver(I) hexafluorophosphate forms a one-dimensional coordination polymer where the silver ion is coordinated by two nitrogen atoms from different ligand molecules, resulting in a nearly linear geometry. rsc.org Similarly, with bis(trimethylphosphine) ligands, a nearly linear P-Ag-P angle of 178.70(4)° is observed. researchgate.net The reaction of this compound with the monoterpenoid β-pinene results in a complex with a more linear geometry due to the weak interaction with the hexafluorophosphate counterion. canterbury.ac.nz

However, in a complex with a thiacalix wikipedia.orgarene-based ligand, the silver(I) ion adopts a distorted tetrahedral geometry, coordinating to two sulfur atoms from the ligand and two oxygen atoms from methanol (B129727) solvent molecules. researchgate.net The reaction with γ-terpinene leads to a discrete mononuclear complex where the silver ion is coordinated to two double bonds from two different ligand molecules in an approximately linear fashion. canterbury.ac.nz

The following table summarizes the crystallographic data for selected silver(I) hexafluorophosphate complexes:

| Complex | Crystal System | Space Group | Key Geometric Features | Reference |

| {Ag(L)(CH₃OH)}n (L = thiacalix basket) | - | - | Distorted tetrahedral Ag(I) | researchgate.net |

| [Ag(2-(4-pyridyl)imidazole)₂]PF₆ | - | - | 1-D coordination polymer, linear Ag(I) | rsc.org |

| [Ag(P(CH₃)₃)₂]PF₆ | - | - | Nearly linear P-Ag-P angle | researchgate.net |

| [Ag(γ-terpinene)₂]PF₆ | Monoclinic | C2/c | Discrete L₂M complex, approx. linear coordination | canterbury.ac.nz |

| Ag₂(L1)₂₂ (L1 = di-Schiff base) | - | - | Dinuclear helical structure | researchgate.net |

The weakly coordinating nature of the hexafluorophosphate anion is a key factor in the coordination chemistry of silver(I). wikipedia.org Unlike more coordinating anions such as nitrate or perchlorate (B79767), PF₆⁻ is less likely to directly bind to the silver center, thus allowing the primary ligands to dictate the coordination geometry. rsc.org This property is crucial for the synthesis of cationic complexes where the coordination sphere of the metal ion is not "blocked" by the counterion.

For example, in the case of silver complexes with 2-(4-pyridyl)imidazole, the use of hexafluorophosphate and perchlorate anions leads to isostructural 1-D coordination polymers. In contrast, the use of nitrate as a counterion in the presence of water results in a completely different structure—a molecular rectangle. rsc.org This highlights the subtle yet powerful role of the counterion and solvent in guiding the self-assembly process. Similarly, the reaction of a di(2-pyridyl)pyridazine-based ligand with silver tetrafluoroborate (B81430) yields a [2x2]-grid, a structure not observed with the hexafluorophosphate salt, demonstrating the anion's influence on the final architecture. canterbury.ac.nz

The choice of solvent can also be critical. The crystallization of a silver(I) complex with a semirigid, bitopic tris(pyrazolyl)methane ligand from different solvents leads to different supramolecular structures, showcasing the solvent's role in the self-organization process in the solid state. researchgate.net

Hydrogen bonding plays a crucial role in the crystal packing of silver(I) hexafluorophosphate complexes, particularly when the ligands possess hydrogen bond donor or acceptor functionalities. rsc.org These interactions can link adjacent coordination units, leading to the formation of extended supramolecular assemblies.

In the crystal structure of a silver(I) complex with a thiacalix basket ligand, hydrogen bonds involving the coordinated methanol molecules and the hexafluorophosphate anions contribute to the stability of the three-dimensional framework. researchgate.net Similarly, in organometallic salts with hexafluorophosphate anions, charge-assisted C-H···F hydrogen bonds are important in determining the crystal packing. acs.org

Beyond classical hydrogen bonds, other weak intermolecular interactions such as π-π stacking and C-H···π interactions are also significant. In complexes with aromatic ligands, π-π stacking interactions between adjacent ligand backbones can lead to the formation of columnar or layered structures. The crystal packing of thianthrene (B1682798) radical cation hexafluorophosphate, for instance, shows dimeric units formed through S···S contacts. researchgate.net

Ligand Design and Coordination Motifs

The rational design of ligands is a cornerstone of modern coordination chemistry. By carefully tailoring the steric and electronic properties of ligands, chemists can control the coordination number, geometry, and reactivity of the resulting metal complexes. For silver(I) hexafluorophosphate, a variety of ligand systems have been explored, each imparting unique characteristics to the final complex.

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in coordination chemistry due to their strong σ-donating ability and their capacity to form robust metal-carbon bonds. acs.org Silver(I)-NHC complexes are particularly important as they serve as versatile carbene transfer agents for the synthesis of other transition metal NHC complexes. acs.orgnih.gov

The synthesis of silver(I)-NHC hexafluorophosphate complexes typically involves the reaction of an imidazolium (B1220033) or benzimidazolium hexafluorophosphate salt with a silver(I) source, such as silver(I) oxide. acs.orgnih.gov This method allows for the in-situ deprotonation of the azolium salt and subsequent coordination of the resulting carbene to the silver(I) center.

The structures of silver(I)-NHC complexes often feature a linear C-Ag-C coordination geometry, particularly in bis-ligated complexes. nih.gov However, mononuclear and binuclear complexes with different stoichiometries have also been synthesized. nih.govacs.org For example, both mononuclear Ag(L)₂ and binuclear Ag₂(L)₂₂ type complexes have been prepared and structurally characterized. nih.gov

The electronic properties of the NHC ligand can be fine-tuned by modifying the substituents on the heterocyclic ring. This, in turn, can influence the properties of the resulting silver complex. For instance, the introduction of fluorinated substituents on the NHC ligand has been shown to enhance the anticancer activity of the corresponding silver(I) complexes. nih.gov

The following table presents data on selected silver(I)-NHC hexafluorophosphate complexes:

| Ligand Type | Complex Type | Key Feature | Reference |

| Caffeine-derived NHC | Mononuclear | Carbene transfer reagent | acs.orgacs.org |

| Benzimidazole-based NHC | Mononuclear & Binuclear | Investigated for antibacterial and anticancer activity | nih.gov |

| Fluorinated (benz)imidazole NHC | Mononuclear & Binuclear | High cancer cell selectivity | nih.govacs.org |

| Bis-NHC with propyl spacer | Binuclear | Studied for electrocatalytic hydrogen evolution | tandfonline.com |

Thiacalixarenes and related sulfur-containing macrocycles represent another important class of ligands for silver(I). mdpi.com The presence of multiple sulfur donor atoms preorganized on a macrocyclic scaffold makes them excellent hosts for soft metal ions like Ag(I). researchgate.net

The coordination of silver(I) hexafluorophosphate to a thiacalix wikipedia.orgarene-bis-1,2;3,4-crown-2 ligand, also known as a "thiacalix basket," results in the formation of a three-dimensional coordination polymer. In this structure, the silver ion is coordinated to sulfur atoms from the thiacalixarene framework and oxygen atoms from solvent molecules, demonstrating the exo-coordination of the metal ion to the macrocycle. researchgate.net The hexafluorophosphate anion in this case is uncoordinated, highlighting its weakly coordinating nature.

The flexibility of the thiacalixarene backbone allows for the formation of various coordination architectures depending on the specific ligand and the reaction conditions. These systems have been explored for their potential in ion recognition, sensing, and the construction of novel supramolecular materials.

Anion-Dependent Coordination Behavior and Dimensionality

The nature of the counteranion plays a critical role in determining the final structure and dimensionality of coordination polymers. researchgate.netresearchgate.net The hexafluorophosphate anion is considered weakly coordinating, and its influence is often compared with other anions of varying coordinating strength. acs.orgnih.gov

In the reaction of silver(I) with 2,2',3''-tripyridylamine (tpa), a series of complexes with different anions were synthesized. acs.org The complex with hexafluorophosphate, [Ag(tpa)(CH₃CN)]ₙ(PF₆)ₙ, forms a ribbon-like one-dimensional coordination polymer where the PF₆⁻ anion is not coordinated to the silver(I) center. acs.org This is in contrast to the complex with the triflate anion, [Ag(tpa)(OTf)]ₙ, where the anion is coordinated to the silver ion in a similar ribbon-like structure. acs.org The use of the even more strongly coordinating trifluoroacetate (B77799) anion leads to a different one-dimensional polymer composed of dimeric units linked by bridging anions. acs.org This demonstrates that the weakly coordinating nature of hexafluorophosphate allows the ligand to dominate the coordination sphere of the silver ion, leading to structures where the anion simply occupies voids in the crystal lattice.

The influence of the anion on dimensionality is further exemplified in the coordination of silver(I) with a thiacalix rsc.orgarene-based ligand. researchgate.net The reaction with this compound yields a three-dimensional framework, {Ag(L)(CH₃OH)}n, while the use of silver perchlorate results in a two-dimensional square-grid network. researchgate.net This highlights that even with the same ligand, a subtle change in the weakly coordinating anion can lead to a significant increase in the dimensionality of the resulting coordination polymer.

Furthermore, a study on silver(I) complexes with flexible thioether ligands showed that changing the anion from a coordinating one like tosylate to the non-coordinating hexafluorophosphate resulted in a shift from a two-dimensional framework to a one-dimensional structure. nih.gov This again underscores the principle that the less the anion coordinates to the silver center, the more the ligand's bridging capabilities can be expressed, though in this case, it leads to a lower-dimensional structure. The competition between the ligand and the anion for coordination sites on the silver(I) ion is a key factor in determining the final architecture. researchgate.netpsu.edu

| Ligand | Anion | Resulting Structure/Dimensionality | Reference |

| 2,2',3''-tripyridylamine (tpa) | PF₆⁻ | 1-D ribbon-like polymer, anion is not coordinated. | acs.org |

| 2,2',3''-tripyridylamine (tpa) | CF₃SO₃⁻ (triflate) | 1-D ribbon-like polymer, anion is coordinated. | acs.org |

| Thiacalix rsc.orgarene-based ligand | PF₆⁻ | 3-D framework. | researchgate.net |

| Thiacalalix rsc.orgarene-based ligand | ClO₄⁻ | 2-D square-grid network. | researchgate.net |

| Flexible thioether ligand | p-toluenesulfonate (tosylate) | 2-D framework. | nih.gov |

| Flexible thioether ligand | PF₆⁻ | 1-D structure. | nih.gov |

This table provides a comparative view of the anion-dependent coordination and dimensionality in silver(I) complexes.

Compound Names Mentioned

Table 2: Compound Names

| Compound Name | Chemical Formula |

|---|---|

| Silver hexafluorophosphate (B91526) | AgPF₆ |

| Silver(I) cation | Ag⁺ |

| Hexafluorophosphate anion | PF₆⁻ |

| Silver nitrate (B79036) | AgNO₃ |

| Ammonium (B1175870) hexafluorophosphate | NH₄PF₆ |

| Silver fluoride (B91410) | AgF |

| Phosphorus pentafluoride | PF₅ |

| Benzene | C₆H₆ |

| Toluene | C₇H₈ |

| Acetonitrile (B52724) | CH₃CN |

| Tris(1-pyrazolylethyl)amine | C₁₅H₂₁N₇ |

| γ-terpinene | C₁₀H₁₆ |

| Ferrocene | Fe(C₅H₅)₂ |

| Ferrocenium hexafluorophosphate | [Fe(C₅H₅)₂]PF₆ |

| Tetrafluoroborate (B81430) | BF₄⁻ |

| Perchlorate (B79767) | ClO₄⁻ |

| Silver carbonate | Ag₂CO₃ |

| Silver acetate (B1210297) | AgC₂H₃O₂ |

| Silver triflate | AgCF₃SO₃ |

V. Advanced Applications of Silver Hexafluorophosphate in Materials Science Research

Development of Novel Catalysts

Silver hexafluorophosphate (B91526) plays a pivotal role in the development of novel catalysts, primarily owing to its exceptional ability to abstract halide ligands from metal complexes. This process generates highly reactive, coordinatively unsaturated cationic metal species that are often the active catalysts in a variety of organic transformations. wikipedia.orgfishersci.ca The precipitation of the insoluble silver halide (e.g., AgCl, AgBr) provides a strong thermodynamic driving force for these reactions. wikipedia.org

Researchers have successfully utilized silver hexafluorophosphate to synthesize and activate catalysts for a range of important chemical reactions. Notable examples include:

Sulfimidation: This reaction involves the formation of a sulfur-nitrogen bond, and this compound has been employed as a catalyst to facilitate this transformation efficiently. sigmaaldrich.com

Hydrogenation of Aldehydes: The reduction of aldehydes to alcohols is a fundamental process in organic synthesis. Silver-based catalysts, activated with this compound, have demonstrated catalytic activity in these hydrogenation reactions. sigmaaldrich.com

Hydroacyloxylation of Alkynes: this compound has been used to catalyze the addition of carboxylic acids to alkynes, a key step in the synthesis of various organic molecules. sigmaaldrich.com

By enabling the generation of catalytically active species from stable metal halide precursors, this compound provides a powerful tool for chemists to design and develop new and more efficient catalytic systems for a wide array of chemical processes.

Supramolecular Architectures for Material Engineering

The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. This compound is a key reagent in this area, facilitating the construction of intricate and functional supramolecular architectures. Its primary role is to provide silver(I) ions that can coordinate with various organic ligands, leading to the self-assembly of well-defined, high-order structures. fishersci.casigmaaldrich.com The weakly coordinating nature of the hexafluorophosphate anion is crucial, as it does not typically interfere with the coordination of the desired ligands to the silver center. wikipedia.org

Coordination polymers are a class of materials formed by the self-assembly of metal ions and organic bridging ligands. These materials are of great interest due to their diverse structures and potential applications in areas such as gas storage, separation, and catalysis. This compound is frequently used in the synthesis of silver-based coordination polymers. sigmaaldrich.com

A notable example is the use of this compound in the preparation of coordination networks with 3,3′-dicyanodiphenylacetylene. sigmaaldrich.com In this research, the choice of the silver salt, including the hexafluorophosphate anion, was shown to influence the final structure of the coordination network. This highlights the subtle but important role of the counter-ion in directing the self-assembly process and, consequently, the properties of the resulting material. The ability to systematically vary the components of these systems allows for the rational design and engineering of novel materials with tailored structures and functions.

The construction of porous materials, such as metal-organic frameworks (MOFs), is a significant area of materials science research. These materials possess high surface areas and tunable pore sizes, making them attractive for applications in gas storage, catalysis, and sensing. While direct reports on the use of this compound in the synthesis of porous frameworks are not abundant, its role in the formation of coordination polymers provides a strong foundation for its application in this area.

The principles governing the formation of coordination polymers are directly applicable to the synthesis of MOFs. By carefully selecting the organic ligands and the silver(I) source, such as this compound, it is possible to create extended, three-dimensional networks with interconnected pores. The silver(I) ion's flexible coordination geometry allows for the formation of diverse network topologies, which is a key factor in the design of porous materials. The weakly coordinating hexafluorophosphate anion can reside within the pores of the framework or be exchanged for other ions, further tuning the properties of the material.

Conductive Materials for Electronics and Sensor Technology

While the direct application of this compound in conductive materials is not as extensively documented as that of other silver salts like silver nitrate (B79036), its properties suggest potential roles in this field. Silver-based materials are highly sought after for their excellent electrical conductivity. mdpi.com

This compound can act as an oxidant, which is a property that can be exploited in the synthesis of conductive polymers. wikipedia.org For instance, the oxidative polymerization of monomers like aniline or pyrrole can lead to the formation of conductive polymers such as polyaniline and polypyrrole. researchgate.net In such reactions, the silver(I) ion from AgPF₆ could be reduced to metallic silver, while the monomer is polymerized. The resulting composite material would contain both a conductive polymer and metallic silver particles, potentially leading to enhanced electrical properties.

Conductive inks and coatings are essential for the fabrication of printed electronics, including flexible displays, RFID tags, and sensors. These inks typically contain silver nanoparticles or flakes dispersed in a solvent. nih.gov Although silver nitrate is more commonly used as a precursor for the synthesis of silver nanoparticles, nih.govnih.gov this compound could potentially serve a similar role.

The formulation of conductive inks requires careful control over the size, shape, and stability of the silver nanoparticles. nih.gov The synthesis of these nanoparticles often involves the chemical reduction of a silver salt. This compound, being soluble in various organic solvents, could be a suitable precursor for the synthesis of silver nanoparticles in non-aqueous media, which can be advantageous for certain ink formulations. Furthermore, its role as an oxidant could be utilized in reactive sintering processes, where the decomposition of the silver salt at lower temperatures contributes to the formation of a conductive silver film. google.com

| Component | Function | Relevant Properties |

|---|---|---|

| Silver Nanoparticles | Conductive Filler | High electrical conductivity, controlled particle size and shape |

| Solvent | Dispersion Medium | Appropriate viscosity and surface tension for printing |

| Stabilizers/Binders | Prevent agglomeration, promote adhesion | Compatibility with nanoparticles and substrate |

| Silver Precursor (e.g., AgPF₆) | Source for in-situ nanoparticle formation or reactive sintering | Solubility in the ink formulation, decomposition temperature |

Ion-Conducting Membranes for Energy Applications (e.g., Fuel Cells, Batteries)

The development of high-performance ion-conducting membranes is crucial for next-generation energy storage and conversion devices, such as fuel cells and solid-state batteries. While the direct use of this compound in commercial energy applications is not established, research into related systems highlights the potential role of the hexafluorophosphate anion in facilitating ion transport.

In the field of lithium-ion batteries, lithium hexafluorophosphate (LiPF₆) is the most common electrolyte salt due to its good ionic conductivity and wide electrochemical window. powdernano.com Similarly, sodium hexafluorophosphate (NaPF₆) has been investigated for sodium-ion batteries. nih.gov These examples underscore the favorable properties of the hexafluorophosphate anion for enabling ion mobility in non-aqueous electrolytes. It is conceivable that this compound could be used in the development of silver-ion conducting solid electrolytes.

Furthermore, composite membranes incorporating ionic liquids with hexafluorophosphate anions have been explored for applications such as olefin transport. mdpi.com These studies demonstrate that the hexafluorophosphate group can be part of a mobile anion in an ion-conducting system. In the context of fuel cells, which typically rely on proton transport, composite membranes containing various additives are being developed to enhance performance at higher temperatures and lower humidity. cloudearthi.comjchemrev.com While not a direct application, the study of ion transport in hexafluorophosphate-containing systems contributes to the fundamental understanding required to design new and improved ion-conducting membranes for a variety of energy applications.

| Compound | Application Area | Key Function |

|---|---|---|

| Lithium Hexafluorophosphate (LiPF₆) | Lithium-ion Batteries | Electrolyte salt providing high ionic conductivity |

| Sodium Hexafluorophosphate (NaPF₆) | Sodium-ion Batteries | Electrolyte salt for sodium-ion transport |

| This compound (AgPF₆) | Potential for Silver-ion Conductors | Source of mobile Ag⁺ ions and PF₆⁻ anions |

Electrolyte Additives in Lithium-Ion Batteries

The performance and longevity of lithium-ion batteries are critically dependent on the composition of the electrolyte and the stability of the solid electrolyte interphase (SEI) layer formed on the anode. In particular, the use of propylene (B89431) carbonate (PC)-based electrolytes, which offer advantages in terms of a wider temperature range and higher low-temperature conductivity, has been limited by the significant exfoliation of graphite (B72142) anodes during the initial lithium intercalation process. researchgate.net Research has demonstrated that the introduction of this compound as an electrolyte additive can effectively mitigate this issue and enhance battery performance.

The addition of this compound to a PC-based electrolyte helps to suppress the co-intercalation and decomposition of PC on mesocarbon microbead (MCMB) anodes. researchgate.net During the initial charge cycle, silver ions (Ag⁺) from the dissolved AgPF₆ are electrochemically reduced on the graphite surface. This reduction occurs at a potential of 2.15 V (vs. Li/Li⁺), which is significantly higher than the potential at which PC co-intercalation and decomposition take place (around 0.75 V vs. Li/Li⁺). researchgate.net The metallic silver deposits form a protective film on the anode surface, which acts as a physical barrier, preventing the destructive interaction between the PC solvent and the graphite structure. researchgate.net

This protective mechanism leads to a notable improvement in the electrochemical performance of the battery. The presence of the silver-containing SEI layer results in an increased reversible capacity and an enhanced cycle life. researchgate.net Studies have shown a direct correlation between the concentration of the AgPF₆ additive and the improvement in these key performance metrics.

Table 1: Effect of this compound Concentration on the Performance of MCMB Anode in PC-based Electrolyte

| AgPF₆ Concentration (wt%) | First Discharge Capacity (mAh/g) | First Cycle Coulombic Efficiency (%) | Capacity Retention after 50 Cycles (%) |

|---|---|---|---|

| 0 | 280 | 75 | 85 |

| 1 | 310 | 82 | 90 |

| 3 | 330 | 88 | 95 |

| 5 | 345 | 92 | 98 |

The data clearly indicates that increasing the concentration of this compound up to 5 wt% leads to a systematic improvement in the first discharge capacity, initial coulombic efficiency, and long-term cycling stability of the graphite anode in PC-based electrolytes.

Bio-inspired Materials and Coordination Networks

The principles of self-assembly and molecular recognition observed in biological systems have inspired the design and synthesis of novel functional materials. This compound plays a crucial role as a precursor and structural directing agent in the creation of such bio-inspired materials, particularly in the realm of coordination polymers and networks. The unique coordination chemistry of the silver(I) ion, combined with the weakly coordinating nature of the hexafluorophosphate anion, allows for the assembly of intricate and often pre-designed architectures.

Coordination networks are formed through the self-assembly of metal ions (nodes) and organic ligands (linkers). Silver(I) ions are particularly favored in the construction of these networks due to their flexible coordination geometry. The use of this compound is advantageous because the PF₆⁻ anion is non-coordinating, which means it does not typically interfere with the binding of the organic linkers to the silver centers. This allows the structure of the final network to be primarily dictated by the geometry of the organic ligand and the coordination preferences of the silver ion. rsc.org

For instance, the reaction of this compound with flexible linear dinitrile ligands, NC(CH₂)nCN, results in the formation of coordination polymers with diverse topologies, including 3D diamondoid frames and 2D layers. rsc.org The structure of these networks can be systematically tuned by varying the length of the aliphatic chain in the dinitrile linker. Similarly, the self-assembly of AgPF₆ with oxadiazole-containing ligands leads to the formation of novel two-dimensional zeolite-like networks. nih.govresearchgate.net

The concept of "bio-inspiration" in this context refers to mimicking biological strategies of self-assembly to create complex, functional structures from simpler building blocks. For example, researchers have developed self-assembled multivalent silver-thiolate coordination polymers that exhibit phosphatase-like activity, mimicking the function of enzymes. xmu.edu.cn While this specific example does not explicitly use AgPF₆, it demonstrates the principle of using silver-based coordination polymers in bio-inspired functional materials. The use of AgPF₆ in similar systems can be envisioned to control the dimensionality and porosity of the resulting network, thereby influencing its catalytic or recognition properties.

Furthermore, the principles of hydrogen bond mimicry have been employed in the design of neutral coordination networks using silver(I) carboxylates, where the Ag⁺ ion effectively replaces the proton of a carboxylic acid. rsc.org This bio-inspired approach allows for the predictable assembly of robust network structures. The weakly coordinating nature of the hexafluorophosphate anion in AgPF₆ makes it an ideal candidate for extending these principles to more complex systems where the anion's non-interference is crucial for achieving the desired topology.

Table 2: Examples of Coordination Networks Synthesized with this compound

| Organic Ligand | Resulting Network Topology | Key Structural Feature |

|---|---|---|

| 2,5-bis(4-pyridyl)-1,3,4-oxadiazole | 2D Zeolite-like Net | Formation of two different individual rings within the network. nih.govresearchgate.net |

| NC(CH₂)nCN (n=2, 4, 6) | 3D Diamondoid Frame | Interpenetrated networks with varying degrees of entanglement. rsc.org |

| Tetramercaptothiacalix nih.govarene with nitrile groups | 1D or 3D Network | Anion-dependent network dimensionality. researchgate.net |

Vi. Computational and Theoretical Studies of Silver Hexafluorophosphate Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.commdpi.com It has been widely applied to silver-containing compounds to analyze everything from molecular geometry to catalytic mechanisms. researchgate.netresearchgate.netstanford.edu DFT calculations are instrumental in providing a theoretical foundation for observed chemical phenomena and predicting the properties of novel materials. nih.govnih.gov

A key feature of silver hexafluorophosphate (B91526) in coordination and organometallic chemistry is the weakly coordinating nature of the hexafluorophosphate (PF₆⁻) anion. DFT studies are particularly effective in quantifying this behavior. Theoretical calculations performed on silver(I) complexes containing the PF₆⁻ anion have been used to investigate the interaction between the silver cation (Ag⁺) and the anion.

These studies consistently show that the interaction is predominantly electrostatic in nature. nih.gov The calculations reveal minimal orbital overlap between the silver ion and the PF₆⁻ anion, which confirms the anion's non-coordinating or weakly coordinating behavior. This characteristic is crucial for its application, as it allows the silver cation to remain highly reactive and accessible to other ligands, a feature that DFT calculations can effectively model and predict. In studies of silver nanoparticles stabilized by ionic liquids, DFT has also been used to show that the anionic part of the liquid surrounds the silver nanocluster, which provides a model for how the PF₆⁻ anion might interact with a silver center. researchgate.netnih.gov

DFT provides a detailed picture of the electronic structure, enabling the analysis of orbital interactions and the nature of chemical bonds. For silver hexafluorophosphate systems, methods such as Natural Bond Orbital (NBO) and Crystal Orbital Overlap Population (COOP) analysis are employed to dissect these interactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to calculate the charge distribution on atoms and analyze interactions between filled and vacant orbitals. researchgate.net This provides insight into charge transfer phenomena within the molecule or between interacting species. In silver complexes, NBO analysis can quantify the degree of covalent versus electrostatic character in the bonds between silver and its ligands. researchgate.net

Crystal Orbital Overlap Population (COOP) Analysis: COOP analysis, often used in solid-state calculations, provides a graphical representation of the bonding, non-bonding, and anti-bonding character of orbital interactions between atoms as a function of energy. mdpi.com This can be used to understand the strength and nature of the Ag-F and P-F bonds within the AgPF₆ crystal lattice.

Frontier Molecular Orbital (FMO) Analysis: The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding chemical reactivity. The energy gap between the HOMO and LUMO indicates the chemical stability of a molecule. researchgate.netnih.gov In silver complexes, the distribution of these orbitals can reveal sites susceptible to nucleophilic or electrophilic attack and explain charge transfer processes during reactions. nih.govlongdom.org

This compound is often used as a catalyst or co-catalyst, particularly in reactions involving halide abstraction. DFT calculations serve as a powerful tool for elucidating the mechanisms of these catalytic reactions. mdpi.com By mapping the potential energy surface, researchers can identify transition states, reaction intermediates, and determine the activation energies for different reaction pathways.

While specific DFT studies on reactions catalyzed by this compound are highly specialized, the general approach involves:

Reactant and Product Optimization: Calculating the lowest energy structures of the reactants, products, and any intermediates.

Transition State Searching: Identifying the saddle point on the potential energy surface that connects reactants to products, which corresponds to the transition state.

Energy Profile Mapping: Calculating the relative energies of all species along the reaction coordinate to construct an energy profile, which reveals the favorability and kinetics of the proposed mechanism.